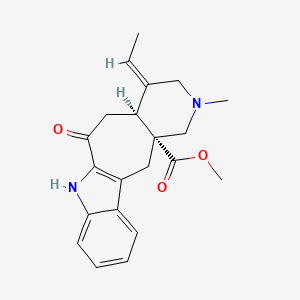
19,20-Dehydroervatamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19,20-dehydroervatamine is a monoterpenoid indole alkaloid.
Aplicaciones Científicas De Investigación
Alkaloid Composition in Plant Species
Alkaloids in Tabernaemontana corymbosa : A study identified 5-oxo-19,20-dehydroervatamine along with other alkaloids in Tabernaemontana corymbosa leaves. The variations in alkaloidal composition were noted across different samples (Kam & Loh, 1993).
Alkaloids in Ervatamia malaccensis : Chemical investigation of Ervatamia malaccensis revealed the presence of N(1)-methoxy-19,20-dehydroervatamine and other known alkaloids. This discovery contributes to understanding the chemical diversity in this plant species (Clivio et al., 1990).
Isolation and Structural Analysis
Isolation from Ervatamia yunnanensis : The aerial parts of Ervatamia yunnanensis were studied, leading to the isolation of 19,20-dehydroervatamine and related compounds. This research aids in the understanding of the chemical structure and potential applications of these compounds (Jin, 1999).
Constitution of Ervatamine Group : A detailed study on the constitution of 19,20-dehydroervatamine provided insights into its structural differences compared to related alkaloids. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Knox & Slobbe, 1975).
Chemical Constituents and Activities
Chemical Constituents of Ervatamia coronaria : In a study of Ervatamia coronaria, 19,20-dehydroervatamine was identified among other alkaloids. This research is significant for understanding the plant's chemical makeup and potential applications in various fields (Henriques et al., 1996).
Isolation from Ervatamia coronaria and Alstonia scholaris : Research on the leaves of Ervatamia coronaria and Alstonia scholaris resulted in the isolation of 19,20-dehydroervatamine. Such isolation studies contribute to the understanding of the compound's properties and potential scientific applications (Atta-ur-rahman et al., 1986).
Propiedades
Nombre del producto |
19,20-Dehydroervatamine |
|---|---|
Fórmula molecular |
C21H24N2O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
methyl (3R,7Z,8S)-7-ethylidene-5-methyl-10-oxo-5,12-diazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),13,15,17-tetraene-3-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-4-13-11-23(2)12-21(20(25)26-3)10-15-14-7-5-6-8-17(14)22-19(15)18(24)9-16(13)21/h4-8,16,22H,9-12H2,1-3H3/b13-4+/t16-,21-/m0/s1 |
Clave InChI |
NFUNVPXUVUEVKF-CSUVEVHTSA-N |
SMILES isomérico |
C/C=C/1\CN(C[C@@]2([C@H]1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C(=O)OC)C |
SMILES canónico |
CC=C1CN(CC2(C1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C(=O)OC)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



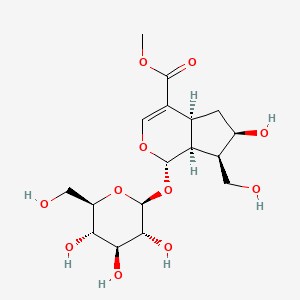
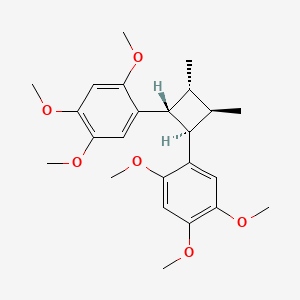
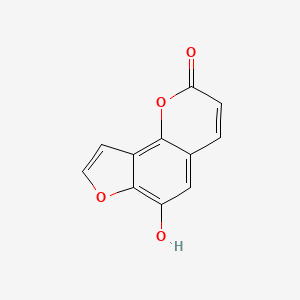
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol](/img/structure/B1245632.png)
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one](/img/structure/B1245633.png)
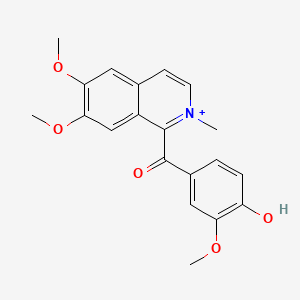
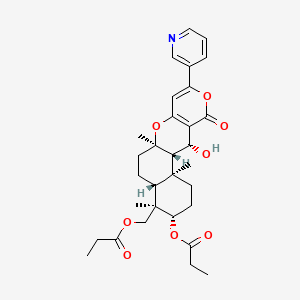
![(2Z,4Z)-N-[(Z)-3-[(4R,6S,7R,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]hepta-2,4-dienamide](/img/structure/B1245638.png)
![1,5-Bis[3-(diethylamino)propionamido]anthracene-9,10-dione](/img/structure/B1245640.png)
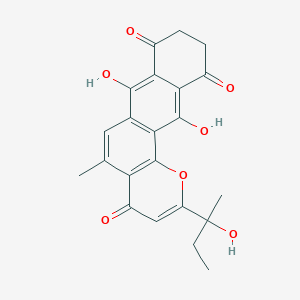
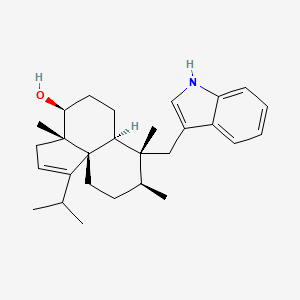
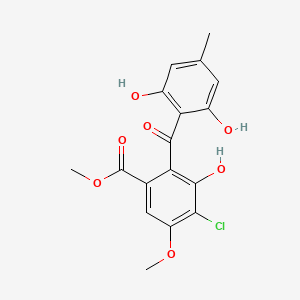
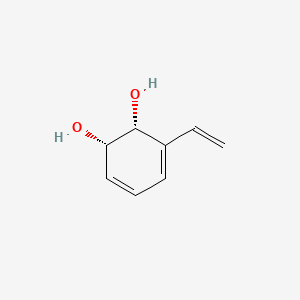
![(2R,4aS,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1245650.png)